2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another common method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines can vary widely depending on the specific substituents present on the molecule. Common reactions include various types of cyclizations and condensations .Scientific Research Applications
Antimicrobial Applications
Research into thieno[3,2-d]pyrimidine derivatives has shown that these compounds possess significant antimicrobial properties. For instance, the synthesis of novel thiazolidinone and acetidinone derivatives has been explored for their antimicrobial activity against a range of microorganisms. The antimicrobial efficacy of these compounds underscores their potential in addressing bacterial and fungal infections (Mistry, Desai, & Intwala, 2009).
Anti-inflammatory and Antitumor Activities
The search for new medicinal compounds has led to the synthesis of thienopyrimidine derivatives with noted anti-inflammatory and antitumor activities. For example, a study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed compounds that exhibited potent anticancer activity against several human cancer cell lines, including MCF-7, HeLa, and HCT-116. This research indicates the potential of these compounds in the development of new anticancer therapies (Hafez & El-Gazzar, 2017).
Synthesis and Structural Analysis
The design and synthesis of these compounds involve complex chemical processes, including reactions of acetoacetic ester with various reagents in the presence of catalysts like K2CO3 or EtONa. Studies detailing the synthesis process provide insights into the structural and molecular characteristics of the compounds, which are crucial for understanding their biological activities. For instance, research on the facile synthesis of 2-substituted thieno[3′,2′-5,6]-pyrido[4,3-d]pyrimidin-4(3H)-ones offers valuable information on the molecular framework of these compounds, essential for further drug development (Liu et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-13-9-14(2)20(15(3)10-13)25-19(28)12-26-18-7-8-31-21(18)22(29)27(23(26)30)17-6-4-5-16(24)11-17/h4-11,18,21H,12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOGOYZCHIJXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.